![molecular formula C15H17N3O4 B2708366 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-69-5](/img/structure/B2708366.png)
8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C9H14N2O3 . The average mass of the molecule is 198.219 Da and the monoisotopic mass is 198.100449 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis of spirotetramat involves additional steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a log BCF (Bioconcentration Factor) of 0.500 (BCF = 3.162) based on its estimated log Kow of 0.25 . This suggests that the compound has a low potential for bioaccumulation.Applications De Recherche Scientifique
Occurrence and Behavior in Environments
Parabens in Aquatic Environments : A review discusses the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. This is relevant because the chemical structure of interest shares similarities with parabens in terms of benzoyl components. The review highlights that despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction into the environment. This research suggests an interest in understanding the environmental impact and behavior of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Drug Synthesis and Impurities
Omeprazole and Impurities : Another study focuses on the novel synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The review could be indirectly relevant as it deals with the synthesis and identification of impurities in the production of pharmaceuticals, which might share procedural similarities with the synthesis or study of "8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Activity Analysis
Antioxidant Activity Measurement : The critical review of methods used in determining antioxidant activity covers various tests and methodologies, which could be applicable in assessing the antioxidant potential of compounds similar to "this compound" (Munteanu & Apetrei, 2021).
Environmental Contaminants
Novel Brominated Flame Retardants : This review examines the occurrence of novel brominated flame retardants in various environments, highlighting the concern for persistent organic pollutants. The structural considerations and environmental persistence of such compounds could provide a comparative framework for understanding the behavior and impact of structurally complex compounds like the one of interest (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-11-4-2-10(3-5-11)12(19)18-8-6-15(7-9-18)13(20)16-14(21)17-15/h2-5H,6-9H2,1H3,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNWLPPYMSBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)

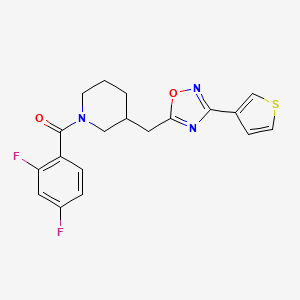
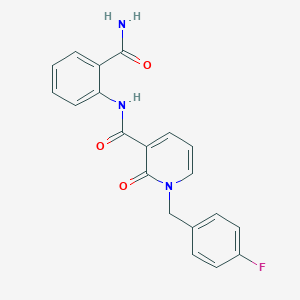
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
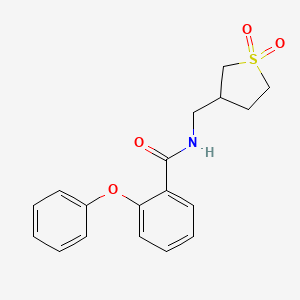
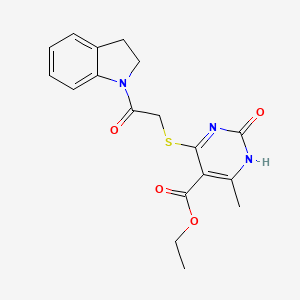

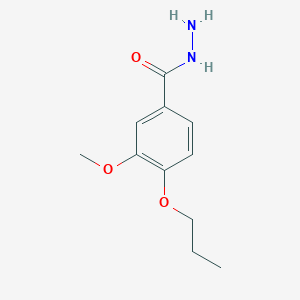
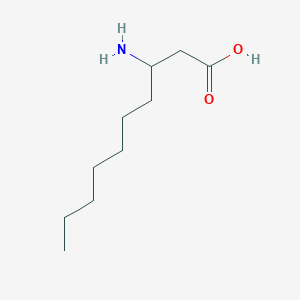

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2708304.png)
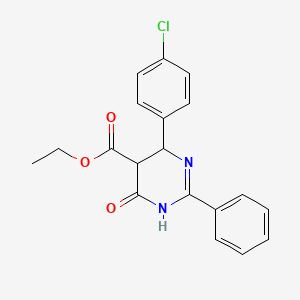
![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)